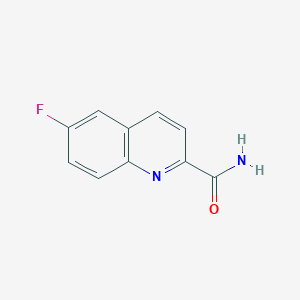

6-Fluoroquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

1266802-22-5 |

|---|---|

Molecular Formula |

C10H7FN2O |

Molecular Weight |

190.17 g/mol |

IUPAC Name |

6-fluoroquinoline-2-carboxamide |

InChI |

InChI=1S/C10H7FN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14) |

InChI Key |

TWYKXGHBQNIPBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)N)C=C1F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoroquinoline 2 Carboxamide and Its Analogs

Classical Cyclization and Condensation Approaches for Fluoroquinoline Ring Systems

The construction of the quinoline (B57606) core has been a subject of extensive research for over a century, leading to the development of several named reactions that remain relevant in modern organic synthesis. nih.govjptcp.com These classical methods often involve the cyclization of appropriately substituted anilines and carbonyl compounds.

Gould-Jacobs Reaction Variants in 6-Fluoroquinoline (B108479) Synthesis

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines, which can be further functionalized. wikipedia.org The reaction proceeds through the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgquimicaorganica.org For the synthesis of 6-fluoroquinolines, a 4-fluoroaniline (B128567) derivative is typically employed as the starting material. The reaction sequence generally involves the initial formation of an anilidomethylenemalonic ester, which then undergoes a 6-electron cyclization upon heating to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation can then afford the desired 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

Many researchers consider the Gould-Jacobs reaction a foundational method for the synthesis of early quinolone antibiotics. quimicaorganica.org Its adaptability has allowed for the introduction of a fluorine atom at the 6-position and various heterocyclic groups at the 7-position, leading to the development of a wide array of fluoroquinolones. quimicaorganica.orgnih.gov

Table 1: Key Steps in the Gould-Jacobs Reaction

| Step | Description |

| Condensation | Aniline reacts with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester. wikipedia.org |

| Cyclization | The intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org |

| Saponification | The ester group is hydrolyzed to a carboxylic acid. wikipedia.org |

| Decarboxylation | The carboxylic acid is removed to yield a 4-hydroxyquinoline. wikipedia.org |

Conrad-Limpach Reaction Modifications for Quinolone Carboxylic Acid Formation

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either 4-quinolones (kinetic control) or 2-quinolones (thermodynamic control). quimicaorganica.org The mechanism involves the formation of a Schiff base, followed by an electrocyclic ring closure at high temperatures, often around 250 °C. wikipedia.orgsynarchive.com The use of high-boiling point solvents is a traditional feature of this reaction. nih.gov

This method can be adapted for the synthesis of quinolone carboxylic acids by selecting appropriate β-ketoesters. The resulting 4-hydroxyquinoline-3-carboxylic acid derivatives are important intermediates in the synthesis of many fluoroquinolone antibiotics. nih.gov

Camps' Cyclization Strategies and Mechanistic Insights

The Camps' cyclization is a base-catalyzed intramolecular reaction of an o-acylaminoacetophenone that can yield two different hydroxyquinoline isomers. wikipedia.org The regioselectivity of the cyclization is dependent on the reaction conditions and the structure of the starting material. wikipedia.org While the product is often depicted as a quinoline, it is believed that the quinolone (keto) form is predominant. wikipedia.org This method is a valuable tool for accessing substituted quinolin-4-ones. mdpi.com

Biere-Seelen Synthesis Adaptations for Quinoline Cores

The Biere and Seelen approach, developed in 1976, offers a pathway to quinolone-4-ones. mdpi.commun.ca The synthesis commences with the Michael addition of an anthranilate to an acetylenedicarboxylate, forming an enaminoester. mdpi.com This intermediate then undergoes cyclization in the presence of a strong base to afford a quinolin-4-one diester. mdpi.com Selective hydrolysis can then be employed to yield the desired quinolone carboxylic acid derivative. mdpi.com

Snieckus Reaction Pathways for Substituted Quinoline-4-ones

The Snieckus reaction provides a method for synthesizing 3-substituted quinolin-4-ones. mdpi.com This approach involves the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com Treatment of this imine with a strong base, such as lithium diisopropylamide (LDA), induces cyclization to the corresponding quinolin-4-one. mdpi.com This method is noted for the availability of substituted anthranilic acid amides and the relatively mild reaction conditions for the base-promoted cyclization. mdpi.com

Modern Catalytic Approaches in 6-Fluoroquinoline Derivatization

While classical methods are robust for constructing the core quinoline structure, modern catalytic techniques have become indispensable for the efficient and selective derivatization of the fluoroquinolone scaffold. acs.org These methods often offer milder reaction conditions, greater functional group tolerance, and improved yields compared to traditional approaches. organic-chemistry.org

Transition metal-catalyzed cross-coupling reactions, for instance, are widely used to introduce various substituents onto the quinoline ring. organic-chemistry.org Iron-catalyzed cross-coupling of heteroaromatic tosylates with Grignard reagents and copper-catalyzed transformations of N-oxides are examples of such advancements. organic-chemistry.org Furthermore, metal-free catalytic systems are gaining prominence due to their environmental benefits. acs.orgnih.gov For example, the use of nanocatalysts and visible-light-mediated aerobic dehydrogenation reactions with catalysts like titanium dioxide represent greener alternatives for quinoline synthesis and functionalization. acs.orgorganic-chemistry.org

Recent research has also focused on the synthesis of fluoroquinolone conjugates, where the core structure is linked to other bioactive molecules to create hybrid compounds with potentially enhanced or dual-action properties. nih.gov These synthetic strategies often rely on catalytic coupling reactions to append moieties like other heterocycles, bisphosphonates, or metal-chelating ligands. nih.govnih.gov The derivatization at various positions of the fluoroquinolone scaffold, including the C-7 position and the C-3 carboxylic acid group, allows for the fine-tuning of the molecule's biological profile. nih.govacs.orgnih.gov

Table 2: Comparison of Classical and Modern Synthetic Approaches

| Feature | Classical Methods (e.g., Gould-Jacobs, Conrad-Limpach) | Modern Catalytic Methods |

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) nih.govsynarchive.com | Generally milder organic-chemistry.org |

| Catalysts | Often stoichiometric reagents | Catalytic amounts of transition metals or metal-free catalysts acs.orgorganic-chemistry.org |

| Selectivity | Can have issues with regioselectivity quimicaorganica.orgwikipedia.org | Often highly selective nih.gov |

| Functional Group Tolerance | Can be limited | Generally broader organic-chemistry.org |

| Environmental Impact | Can generate significant waste | Often more environmentally benign ("greener") acs.org |

Palladium-Catalyzed Reactions for Quinoline Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecular architectures such as the quinoline core. nih.gov These reactions are valued for their mild conditions and tolerance of a wide array of functional groups. nih.gov

One prominent strategy involves the intramolecular C–H alkenylation, a type of dehydrogenative coupling, to form the quinoline scaffold. This method can selectively yield quinolines or 1,2-dihydroquinolines by adjusting the reaction conditions. For instance, the cyclization of N-cinnamoyl-2-vinylanilines using a Pd(II) catalyst system can produce 4-substituted quinolines. The choice of palladium source and oxidant is critical for reaction efficiency. Studies have shown that catalysts like PdCl₂(CH₃CN)₂ in combination with an oxidative system can afford moderate yields. researchgate.net

Another approach is the palladium-catalyzed C-H arylation of quinoline N-oxides. While many methods favor functionalization at the C2 position, specific conditions can achieve high selectivity for the C8 position. nih.gov This regioselectivity is significant for creating diverse substitution patterns. The reaction demonstrates a broad scope for both quinoline N-oxides and iodoarenes and can be accelerated using microwave irradiation. nih.gov

Furthermore, palladium catalysis facilitates the synthesis of quinoline derivatives through isocyanide insertion and C(sp²)–H functionalization in a [4+1] cyclization process. This method allows for the direct construction of the quinoline core from simple starting materials in a single step. nih.gov Tandem reactions, such as Heck coupling followed by cyclization, have also been effectively used to build quinolin-2(1H)-one structures from precursors like 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Quinolines This table is interactive. Users can sort by catalyst, reaction type, and yield.

| Catalyst/Reagents | Starting Material Type | Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ / NaOAc | 2-Iodoaniline, α,β-unsaturated ester | Coupling-Cyclization | 3-Substituted quinolin-2(1H)-one | 67-76 | nih.gov |

| PdCl₂(CH₃CN)₂ / Oxidant | N-cinnamoyl-2-vinylaniline | Intramolecular C-H Alkenylation | 4-Substituted quinoline | Moderate | researchgate.net |

| Pd(OAc)₂ | Quinoline N-oxide, Iodoarene | C8-H Arylation | 8-Arylquinoline N-oxide | Broad Scope | nih.gov |

| Pd(0) catalyst | Aryl isocyanide, Aromatic substrate | Isocyanide insertion/[4+1] cyclization | Quinoline derivative | N/A | nih.gov |

Copper-Catalyzed Amidation Protocols in Quinolone Synthesis

Copper-catalyzed reactions provide a valuable alternative and complementary approach to palladium-based methods for synthesizing quinolone structures. A particularly effective method is the sequential copper-catalyzed amidation followed by a base-mediated Camps cyclization. nih.govelsevierpure.comresearchgate.net This two-step process is used for the preparation of 2-aryl- and 2-vinyl-4-quinolones from o-halophenones. nih.govelsevierpure.com

The initial step involves the amidation of an o-halophenone with an amide. A typical catalyst system for this transformation is composed of copper(I) iodide (CuI), a diamine ligand, and a base. nih.govresearchgate.net This system effectively couples a variety of aryl, heteroaryl, and vinyl amides with the o-halophenone in good yields. nih.gov The resulting N-(2-ketoaryl)amide intermediate is then subjected to a base-promoted Camps cyclization to furnish the desired 4-quinolone product. nih.govelsevierpure.comresearchgate.net This methodology is noted for its efficiency and the ability to tolerate a range of functional groups on both the phenone and amide components. elsevierpure.com

The copper-catalyzed C–H amination/amidation of quinoline N-oxides represents another important protocol. mdpi.comdntb.gov.ua These reactions leverage directing groups to achieve site-selective amidation, expanding the toolbox for functionalizing the quinoline scaffold. dntb.gov.ua

Table 2: Copper-Catalyzed Synthesis of 2-Substituted-4-quinolones This table is interactive. Users can sort by substrate and yield.

| o-Halophenone Substrate | Amide Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Halophenones | Aryl amides | CuI, diamine ligand, base | 2-Aryl-4-quinolones | Good | nih.govelsevierpure.com |

| o-Halophenones | Vinyl amides | CuI, diamine ligand, base | 2-Vinyl-4-quinolones | Good | nih.govelsevierpure.com |

| o-Halophenones | Heteroaryl amides | CuI, diamine ligand, base | 2-Heteroaryl-4-quinolones | Good | nih.gov |

N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies for Quinolin-4-ones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a variety of complex transformations, including the synthesis of quinoline and quinolin-4-one frameworks. nih.govsciopen.com NHC catalysis often proceeds through unique activation modes, enabling domino or tandem reactions that build molecular complexity rapidly from simple precursors.

One such strategy is the indirect Friedländer annulation, where NHCs catalyze the reaction between a 2-aminobenzyl alcohol and a ketone to produce polysubstituted quinolines. sciopen.com The NHC is thought to facilitate a tandem proton and hydride transfer from the alcohol to the ketone, generating an intermediate that undergoes cyclization. sciopen.com

NHCs can also catalyze reactions between α-bromoenals and 2-aminoaldehydes to access chiral dihydroquinolines. nih.gov In this process, the NHC selectively reacts with the α-bromoenal to generate an α,β-unsaturated acylazolium intermediate. This electrophilic species then undergoes addition by the amine of the 2-aminoaldehyde, initiating a cascade that leads to the cyclized product. nih.gov The generation of homoenolate equivalents and azolium dienolates via NHC catalysis provides further pathways for [4+n] cycloaddition reactions, efficiently constructing various heterocyclic scaffolds.

Isopolyoxomolybdate-Catalyzed Direct Amination of Fluoroquinolone Carboxylic Acids

Direct amidation of carboxylic acids with amines is a highly atom-economical method for forming amide bonds, as the only byproduct is water. While specific examples detailing the use of isopolyoxomolybdates for the direct amination of fluoroquinolone carboxylic acids are not prevalent in the reviewed literature, the broader class of polyoxometalates (POMs) has been shown to be effective catalysts for this transformation.

Research has demonstrated that Lewis acid-containing POMs, such as those substituted with Zr(IV) and Hf(IV), can catalyze the direct formation of amides from non-activated carboxylic acids and free amines under relatively mild conditions (e.g., 70 °C in DMSO). A key advantage of these catalysts is their stability and reusability, with the POM framework protecting the Lewis acidic metal center from hydrolysis. Similarly, iron-substituted POMs have been employed for direct amidation, showcasing the versatility of this class of catalysts.

The general mechanism for this Lewis acid POM-catalyzed amidation likely involves the activation of the carboxylic acid by the metal center, facilitating nucleophilic attack by the amine. This approach avoids the need for stoichiometric coupling reagents and often functions without dehydrating agents, aligning with the principles of green chemistry. Although direct application to fluoroquinolone substrates requires further investigation, the established catalytic activity of POMs in direct amidation presents a promising avenue for future research in synthesizing compounds like 6-fluoroquinoline-2-carboxamide.

Iridium-Catalyzed Borylation of 6-Fluoroquinolines

Iridium-catalyzed C-H borylation has become a powerful method for the functionalization of heteroaromatic compounds, including fluoroquinolines. This reaction introduces a versatile boronic ester group onto the quinoline core, which can then be readily converted into a wide range of other functional groups through subsequent cross-coupling reactions. This two-step sequence provides strategic access to derivatives that are otherwise difficult to synthesize.

The borylation of 6-fluoroquinolines has been successfully achieved, typically targeting the C-H bonds most amenable to activation. For instance, using a catalyst system like [Ir(OMe)COD]₂ with a bidentate ligand such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), C-H borylation can be directed to specific positions on the fluoroquinoline ring. The reaction of a substituted 6-fluoroquinoline with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of the iridium catalyst yields the corresponding quinoline boronic ester.

This boronic ester intermediate is a key building block. It can undergo various transformations, including Suzuki-Miyaura cross-coupling, to introduce new carbon-carbon bonds. This strategy allows for the late-stage functionalization of the fluoroquinolone scaffold, facilitating the synthesis of a library of analogs for structure-activity relationship studies.

Table 3: Iridium-Catalyzed Borylation of a 6-Fluoroquinoline Derivative This table is interactive. Users can sort the entries.

| Substrate | Reagents | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-6-fluoro-2-methylquinoline | B₂pin₂, dtbpy | [Ir(OMe)COD]₂ | 4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | N/A |

Strategic Derivatization for Targeted Structural Modification

Strategic derivatization is essential for fine-tuning the properties of a lead compound and exploring its structure-activity relationships. For the 6-fluoroquinoline scaffold, several methods allow for targeted modifications.

As discussed previously, iridium-catalyzed C-H borylation is a premier strategy for derivatization. The introduction of a boronic ester at a specific position on the 6-fluoroquinoline ring creates a highly versatile synthetic handle. This intermediate can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to install various aryl, alkyl, or alkynyl groups. This late-stage functionalization is particularly powerful for rapidly generating a diverse library of analogs from a common intermediate.

Another key strategy involves nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C6 position, along with other potential leaving groups on the quinoline ring (such as a chlorine atom at C4), can be displaced by various nucleophiles. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, providing access to a broad chemical space for biological evaluation.

Finally, modifications can be made to existing functional groups. For example, if a 6-fluoroquinoline-2-carboxylic acid is synthesized, the carboxylic acid itself can be converted into a variety of derivatives, including esters, amides (such as the target this compound), and other functional groups, through standard organic transformations.

An in-depth exploration of the synthetic routes leading to this compound and its related analogs reveals a variety of sophisticated chemical strategies. These methodologies focus on the deliberate and controlled modification of the quinoline scaffold to produce compounds with specific structural features. The following sections detail the key synthetic approaches, including functional group transformations, halogen substitutions, the introduction of other ring systems, and targeted modifications at various positions on the quinoline core.

1 Carboxylic Acid Functional Group Transformations

The conversion of a carboxylic acid group on the quinoline ring into a carboxamide is a fundamental step in the synthesis of the target compound and its analogs. This transformation is typically achieved through standard peptide coupling methods or via an acyl chloride intermediate.

One common strategy involves the direct amination of a quinoline carboxylic acid. For instance, 6-fluoroquinoline-3-carboxylic acid can be directly reacted with an appropriate amine under optimized conditions to yield the corresponding carboxamide. smolecule.com This method is valued for its directness.

Alternatively, the carboxylic acid can be activated before reaction with an amine. A well-established method begins with the conversion of quinoline-2-carboxylic acid into its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride. This intermediate can then be reacted with a wide range of nucleophiles. For example, reaction with hydrazine (B178648) hydrate (B1144303) yields quinoline-2-carbohydrazide (B1604917). ajchem-a.com This hydrazide is a versatile intermediate that can be further modified, for example, by reacting with carbon disulfide in an alkaline medium to form an oxadiazole ring, which can then be functionalized with various amines. ajchem-a.com

These transformations are summarized in the table below:

Table 1: Examples of Carboxylic Acid Functional Group Transformations| Starting Material | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid | 1. Thionyl chloride 2. Hydrazine | Quinoline-2-carbohydrazide | ajchem-a.com |

| Quinoline-2-carbohydrazide | Carbon disulfide, KOH | 5-(Quinolin-2-yl)-1,3,4-oxadiazole-2-thiol | ajchem-a.com |

| 6-Fluoroquinoline-3-carboxylic acid | Amine, Coupling agents | 6-Fluoroquinoline-3-carboxamide | smolecule.com |

2 Halogen Atom Substitution Reactions for Diverse Functionalities

The strategic placement and substitution of halogen atoms on the quinoline ring are crucial for creating diverse functionalities and modulating the properties of the final compounds. Halogen atoms, particularly bromine and iodine, can serve as versatile handles for introducing other groups through cross-coupling reactions. mt.com

The introduction of a fluorine atom at the C-6 position of the quinoline skeleton, a key feature of the title compound, has been noted as a significant modification in the development of quinolinone-based drugs. mdpi.com One method to achieve this is the Balz-Schiemann reaction, which involves the diazotization of a 6-aminoquinoline (B144246) derivative, followed by treatment with fluoroboric acid to install the fluorine atom. smolecule.com

Once in place, halogens can be replaced by other functional groups. The reactivity of carbon-halogen bonds in substitution reactions generally follows the trend of C-I > C-Br > C-Cl > C-F, with the carbon-fluorine bond being very strong and less reactive. libretexts.org Research on C-7 substituted quinolines has highlighted the importance of a bromine atom at this position for biological activity and as a key site for further optimization through substitution reactions. acs.org These substitution reactions allow for the introduction of various side chains to explore structure-activity relationships. acs.org

The process generally involves nucleophilic substitution, where a nucleophile replaces the halogen atom. libretexts.org The partial positive charge on the carbon atom bonded to the more electronegative halogen makes it susceptible to nucleophilic attack. libretexts.org

Table 2: Halogen Atom Substitution Strategies

| Reaction Type | Position | Halogen | Significance | Reference |

|---|---|---|---|---|

| Introduction | C-6 | Fluorine | Improved spectrum of activity for quinolinones. | mdpi.com |

| Introduction (Balz-Schiemann) | C-6 | Fluorine | Synthesis of 6-fluoro derivatives from 6-aminoquinolines. | smolecule.com |

| Substitution Handle | C-7 | Bromine | Important for inhibitory activity and serves as a point for further functionalization. | acs.org |

3 Introduction of Heterocyclic Moieties at Quinoline Ring Positions

The synthesis of hybrid molecules that incorporate both a quinoline core and another heterocyclic ring is a common strategy to enhance biological properties. thesciencein.org These additional heterocyclic moieties can be introduced at various positions on the quinoline ring through several synthetic methods.

One approach involves building the heterocyclic ring off of a functional group already present on the quinoline. As previously mentioned, quinoline-2-carbohydrazide can be used as a precursor to synthesize 1,3,4-oxadiazole (B1194373) rings. ajchem-a.com Further reaction of this intermediate with hydrazine can lead to the formation of aminotriazole derivatives, and subsequent condensation with aromatic aldehydes yields Schiff bases that can be cyclized to form thiazolidinone rings. ajchem-a.com

Another powerful method is the direct coupling of a halogenated quinoline with a heterocyclic partner. For instance, C-7 substituted quinolines have been synthesized by coupling a quinoline core with other heterocyclic systems to improve interactions with biological targets. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions are often employed for this purpose. For example, the C-2 position of a quinoline N-oxide can be coupled with an indole (B1671886) ring using a palladium acetate (B1210297) catalyst. nih.gov

Table 3: Examples of Heterocycle Introduction

| Quinoline Position | Heterocycle Introduced | Method | Reference |

|---|---|---|---|

| C-2 | 1,3,4-Oxadiazole, Thiazolidinone | Cyclization from carbohydrazide | ajchem-a.com |

| C-7 | Pyridazinone, Imidazole, Triazole | Modification of linker | nih.gov |

| C-2 | Indole | Palladium-catalyzed C-H heteroarylation | nih.gov |

| C-7 | Phenyl, Quinoline | Suzuki or Stille coupling (implied) | acs.org |

4 Targeted Modifications at C-2, C-4, C-7, and N-1 Positions

Specific modifications at the C-2, C-4, C-7, and N-1 positions of the quinoline ring are frequently pursued to fine-tune the molecule's properties.

C-2 Position: The C-2 position is readily functionalized, often through the use of quinoline N-oxides, which activate this position for reaction. nih.govacs.org For example, direct copper-catalyzed carbamoylation of quinoline N-oxides with hydrazinecarboxamides introduces a carboxamide group at C-2. nih.gov Other C-2 modifications include alkynylation and alkenylation, which can be achieved under various catalytic conditions. nih.govacs.org The synthesis of the title compound, this compound, directly involves functionalization at this position.

C-4 Position: The C-4 position is also a key site for modification. In the context of quinolin-4-ones, the carbonyl group at C-4 is considered essential for biological activity. mdpi.com In other quinoline scaffolds, the C-4 position can be substituted with groups like anilino or arylcyclopropylamino moieties to influence target engagement. nih.gov Classical synthetic methods like the Doebner and Pfitzinger reactions are primary routes to obtaining quinoline-4-carboxylic acids, which are precursors for further C-4 functionalization. researchgate.net

C-7 Position: Modifications at the C-7 position are often performed to enhance properties such as solubility and target-specific interactions. nih.gov In the development of certain inhibitors, various substituents, including phenyl and quinoline groups, have been introduced at C-7 to improve hydrophobic interactions with the target protein. acs.org The synthesis of many potent fluoroquinolone antibacterials involves the introduction of a piperazine (B1678402) ring or its analogs at the C-7 position. nih.gov

N-1 Position: The nitrogen atom of the quinoline ring (N-1) is a critical point for substitution, particularly in the quinolin-4-one series. The presence of a substituent on the nitrogen is often essential for potency. mdpi.com A cyclopropyl (B3062369) group at the N-1 position, for example, has been shown to increase activity compared to an ethyl group in certain classes of compounds. mdpi.com This modification is a hallmark of many synthetic quinolone antibacterials. nih.gov

Table 4: Summary of Targeted Positional Modifications

| Position | Type of Modification | Example Substituent/Group | Purpose/Effect | Reference(s) |

|---|---|---|---|---|

| C-2 | Carbamoylation, Alkynylation | -CONHNHPh, -C≡CPh | Introduction of functional groups | nih.govacs.org |

| C-4 | Carbonyl, Anilino group | =O, -NH-Ar | Essential for activity, target interaction | mdpi.comnih.gov |

| C-7 | Heterocycles, Piperazine | Phenyl, Piperazinyl | Improve solubility, target binding | acs.orgnih.govnih.gov |

| N-1 | Alkylation | Cyclopropyl | Increase biological activity | mdpi.comnih.gov |

Structure Activity Relationship Sar and Structural Optimization Studies

Influence of the Fluoro Group at Position 6 on Biological Potency

The introduction of a fluorine atom at the C-6 position of the quinoline (B57606) nucleus is a critical modification that significantly enhances the biological potency of this class of compounds. This substitution is a hallmark of the fluoroquinolone antibiotics, where the fluorine atom is known to improve cell penetration through bacterial membranes. mdpi.commdpi.com This enhanced uptake leads to higher intracellular concentrations of the drug, thereby increasing its efficacy. The strong electron-withdrawing nature of fluorine can also modulate the electronic properties of the quinoline ring system, which can influence its interaction with biological targets. mdpi.com In the context of 6-fluoroquinoline-3-carboxamide, a related analog, the presence of the 6-fluoro substituent is integral to its antibacterial properties, primarily by facilitating the inhibition of DNA gyrase, a crucial enzyme for bacterial replication. smolecule.com Studies on various fluorinated quinoline analogs have consistently shown that fluorination can lead to a significant improvement in their physical, chemical, and biological properties, including metabolic stability. nih.gov

Impact of Substituents at Position 2 on Molecular Efficacy and Selectivity

The substituent at the C-2 position of the quinoline ring plays a pivotal role in defining the molecule's efficacy and selectivity. In the case of 6-fluoroquinoline-2-carboxamide, the carboxamide group at this position is a key determinant of its biological activity. The amide moiety (-CONH2) is a common feature in many biologically active compounds and can participate in hydrogen bonding interactions with target proteins. nih.gov

Systematic studies on substituted quinoline-2-carboxamides have revealed that modifications of the amide nitrogen can significantly impact antimycobacterial activity. For instance, N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide have demonstrated potent activity against M. tuberculosis. nih.gov The nature of the substituent on the amide nitrogen influences the lipophilicity and steric bulk of the molecule, which in turn affects its ability to bind to the active site of the target enzyme.

| Compound | Substituent at C-2 Amide | Observed Activity | Reference |

|---|---|---|---|

| N-Cycloheptylquinoline-2-carboxamide | Cycloheptyl | Higher activity against M. tuberculosis than isoniazid (B1672263) | nih.gov |

| N-Cyclohexylquinoline-2-carboxamide | Cyclohexyl | Higher activity against M. tuberculosis than isoniazid | nih.gov |

| N-(2-Phenylethyl)quinoline-2-carboxamide | 2-Phenylethyl | Higher activity against M. tuberculosis than pyrazinamide | nih.gov |

| 2-(Pyrrolidin-1-ylcarbonyl)quinoline | Pyrrolidin-1-yl | Higher activity against M. kansasii and M. avium paratuberculosis than isoniazid or pyrazinamide | nih.gov |

C-7 Modifications and Their Effects on Activity Spectrum and Cell Penetration

Modifications at the C-7 position of the quinoline and fluoroquinolone scaffold are a well-established strategy for modulating the activity spectrum and pharmacokinetic properties, including cell penetration. nih.gov In many fluoroquinolone antibiotics, the C-7 substituent is typically a nitrogen-containing heterocycle, such as a piperazine (B1678402) or pyrrolidine (B122466) ring. mdpi.com These groups can influence the drug's interaction with bacterial topoisomerases and affect its transport across the bacterial cell wall. The introduction of various heterocyclic amines at the C-7 position of fluoroquinolones has led to compounds with good biological activity. nih.gov While direct data on C-7 modifications of this compound is limited, the extensive research on fluoroquinolones provides a strong basis for predicting that such modifications would significantly impact its antibacterial spectrum and potency.

N-1 Substituent Effects on Biological Potency and Topoisomerase Interference

The substituent at the N-1 position of the quinoline ring is crucial for the biological potency of many quinolone-based drugs, particularly their ability to interfere with topoisomerases. nih.gov In fluoroquinolones, the N-1 substituent, often a cyclopropyl (B3062369) or ethyl group, is essential for their antibacterial activity. wikipedia.org This group can influence the conformation of the drug and its binding to the DNA-gyrase complex. For instance, the replacement of the N-1 hydrogen with a 2-fluorovinyl group in a series of 4-quinolone-3-carboxylic acid derivatives resulted in potent antibacterial activity, with the Z-isomers being more active than the E-isomers. researchgate.net This highlights the stereochemical importance of the N-1 substituent for optimal target engagement.

Strategic Modifications for Enhanced Target Selectivity and Reduced Lipophilicity

A key challenge in drug design is to enhance target selectivity while optimizing physicochemical properties such as lipophilicity to improve drug-likeness. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Strategic modifications to the this compound scaffold can be employed to address these issues.

The introduction of polar functional groups or heteroatoms can help to reduce lipophilicity. For example, incorporating a hydroxyl group or an additional nitrogen atom into the quinoline ring system can decrease lipophilicity. nih.gov Furthermore, the nature of the substituents on the carboxamide at C-2 and any appended groups at other positions can be tailored to fine-tune this property.

To enhance target selectivity, medicinal chemists often employ strategies such as introducing substituents that can form specific interactions with the target protein while being sterically or electronically unfavorable for binding to off-target proteins. For instance, in the development of P2X7R antagonists based on a quinoline-carboxamide scaffold, substitutions on a phenyl ring attached to the carboxamide were shown to improve selective inhibitory potency. nih.gov

| Modification Strategy | Desired Outcome | Example/Rationale | Reference |

|---|---|---|---|

| Introduction of polar groups (e.g., -OH, additional N) | Reduced Lipophilicity | Improves solubility and reduces non-specific binding. | nih.gov |

| Substitution on appended aromatic rings | Enhanced Selectivity | Phenyl ring substitutions on carboxamide derivatives improved selective P2X7R inhibition. | nih.gov |

| Modification of C-7 substituent | Modulated Activity Spectrum & Cell Penetration | Nitrogen heterocycles at C-7 are common in fluoroquinolones to tune antibacterial properties. | mdpi.comnih.gov |

Information is available for structurally related compounds, such as the precursor 6-fluoroquinoline-2-carboxaldehyde and various other quinoline derivatives. However, this information is not directly applicable to this compound, and an accurate and scientifically sound article based on the user's specific outline cannot be generated without the experimental data for the target compound itself.

Therefore, the requested article on the advanced spectroscopic characterization of this compound cannot be provided.

Advanced Spectroscopic Characterization and Analytical Methods

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. In the analysis of quinolone derivatives, MS, particularly when coupled with techniques like electrospray ionization (ESI), provides crucial information about the molecule's stability and the characteristic cleavages it undergoes. researchgate.netresearchgate.net

For fluoroquinolones, common fragmentation pathways observed in positive mode ESI-MS include the loss of water ([M+H−H₂O]⁺), carbon monoxide ([M+H−CO]⁺), and a combination of both ([M+H−H₂O−CO]⁺). researchgate.net The specific fragmentation of "6-Fluoroquinoline-2-carboxamide" would be influenced by the carboxamide group at the C-2 position and the fluorine atom at the C-6 position. The fragmentation of the quinoline (B57606) ring system and the side chains provides a unique fingerprint for the molecule's identification. researchgate.netresearchgate.net The presence of the fluorine atom on the bicyclic ring structure is a defining characteristic of fluoroquinolones.

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over standard MS by providing highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. mdpi.com Techniques like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometry are capable of achieving resolving powers greater than 100,000, enabling the differentiation of compounds with very similar nominal masses. mdpi.com

For "this compound," HRMS would be instrumental in confirming its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of confidence. This level of accuracy is crucial for distinguishing the target compound from potential impurities or degradation products in a sample. nih.gov The enhanced mass accuracy of HRMS facilitates the reliable identification of fragment ions, leading to a more detailed and accurate elucidation of the fragmentation pathways. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.orglibretexts.org Organic molecules containing conjugated π-systems, such as the quinoline ring in "this compound," exhibit characteristic absorption bands in the UV-Vis region. The primary electronic transitions observed are π→π* and n→π* transitions. libretexts.org

The quinoline moiety, being a conjugated aromatic system, will give rise to strong π→π* transitions. The presence of the carboxamide group and the fluorine atom will influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The non-bonding electrons on the nitrogen and oxygen atoms of the carboxamide group can also participate in n→π* transitions, which are typically weaker and occur at longer wavelengths compared to π→π* transitions. libretexts.org

UV-Vis spectroscopy is also a valuable tool for the quantitative analysis of "this compound" in solution, following the Beer-Lambert Law. libretexts.org The formation of complexes with metal ions, such as Fe(III), can lead to new absorption bands in the visible range due to charge transfer between the fluoroquinolone and the metal ion. mdpi.com

Fluorescence Spectroscopy for Photophysical Property Analysis and Degradation Monitoring

Fluoroquinolones are known for their fluorescent properties, making fluorescence spectroscopy a highly sensitive technique for their analysis. nih.govnih.gov This method involves exciting the molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. The resulting fluorescence spectrum provides insights into the photophysical behavior of the compound. nih.gov

For "this compound," fluorescence spectroscopy can be used to determine its excitation and emission maxima, quantum yield, and fluorescence lifetime. These parameters are sensitive to the molecular environment, such as solvent polarity and pH. nih.gov

Furthermore, fluorescence spectroscopy is a powerful tool for monitoring the degradation of fluoroquinolones. nih.gov Changes in the fluorescence signal, such as a decrease in intensity or a shift in the emission wavelength, can indicate the breakdown of the parent compound and the formation of degradation byproducts. nih.govnih.gov The use of excitation-emission matrices (EEMs) combined with chemometric tools like Parallel Factor Analysis (PARAFAC) can help to deconvolute the complex fluorescence signals from mixtures of the parent compound and its various degradation products. nih.govmdpi.com

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating "this compound" from impurities, starting materials, and degradation products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of fluoroquinolones. researchgate.netakjournals.com Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed, where a polar mobile phase, often a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol, is used. akjournals.com

The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The retention time of "this compound" in an HPLC system is a characteristic parameter that can be used for its identification. The purity of the compound can be determined by analyzing the area of the main peak relative to the total area of all peaks in the chromatogram. UV detection is typically used in conjunction with HPLC for the analysis of fluoroquinolones. akjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. usda.gov This hyphenated technique is particularly powerful for the analysis of complex mixtures and for the confirmation of the identity of analytes. researchgate.net

In the analysis of "this compound," LC-MS allows for the separation of the compound from its matrix, followed by its unambiguous identification based on its retention time and mass-to-charge ratio (m/z). usda.gov Furthermore, by employing tandem mass spectrometry (MS/MS or MSn), specific fragment ions of the parent molecule can be monitored, providing an even higher degree of selectivity and confidence in the identification. researchgate.netusda.gov This is particularly useful for trace analysis and for the structural elucidation of unknown impurities or degradation products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For a compound like this compound, GC-MS analysis would involve vaporizing the sample and passing it through a capillary column where its components are separated based on their boiling points and affinity for the stationary phase. scispace.com

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. nih.gov The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is a unique fingerprint that aids in structural elucidation. whitman.edu

For this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. Key fragmentation pathways for related fluoroquinolone structures often involve the loss of the carboxamide group (-CONH₂) and cleavage of the quinoline ring system. researchgate.net Common fragment ions observed in the mass spectra of similar compounds can provide valuable information for identifying this compound and distinguishing it from related impurities. researchgate.net While direct GC-MS data for this compound is not extensively published, the expected fragmentation can be predicted based on the known behavior of quinolone and carboxamide moieties.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 190 | Molecular Ion |

| [M-NH₂]⁺ | 174 | Loss of amino group |

| [M-CONH₂]⁺ | 146 | Loss of carboxamide group |

Note: This table is illustrative and based on general fragmentation patterns of related compounds.

Solid-State Spectroscopic Techniques for Crystalline Form Analysis

The crystalline form of a pharmaceutical compound can significantly impact its physical properties, such as solubility and stability. Therefore, characterization of the solid state is a critical aspect of pharmaceutical development. Techniques like Solid-State Nuclear Magnetic Resonance (SS-NMR) and Terahertz Pulsed Spectroscopy (TPS) are instrumental in this analysis. researchgate.net

Solid-State Nuclear Magnetic Resonance (SS-NMR)

Solid-State Nuclear Magnetic Resonance (SS-NMR) is a non-destructive analytical technique that provides detailed information about the local molecular environment in a crystalline solid. chemrxiv.org Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are influenced by factors such as molecular packing, hydrogen bonding, and polymorphism. rsc.org

For this compound, ¹³C and ¹⁵N SS-NMR would be particularly informative. The chemical shifts of the carbon and nitrogen atoms are highly sensitive to their local electronic environment. nih.gov Different crystalline forms (polymorphs) of the compound would exhibit distinct sets of chemical shifts due to variations in intermolecular interactions and crystal lattice packing. rsc.org By comparing the SS-NMR spectra of different batches, one can identify and quantify different polymorphic forms. Cross-polarization magic-angle spinning (CP-MAS) is a common SS-NMR technique used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. chemrxiv.org

Table 2: Illustrative ¹³C SS-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Amide) | 165-175 | Sensitive to hydrogen bonding |

| C-F (Quaternary) | 158-164 (J-coupling with F) | Position of fluorine attachment |

Note: This table is for illustrative purposes. Actual chemical shifts depend on the specific crystalline form.

Terahertz Pulsed Spectroscopy (TPS)

Terahertz Pulsed Spectroscopy (TPS) is an emerging technique that probes low-frequency vibrational modes in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 3 THz). These vibrations are associated with collective motions of molecules within the crystal lattice, such as intermolecular hydrogen bond vibrations and phonon modes. ucl.ac.uk Consequently, TPS is exceptionally sensitive to the three-dimensional structure of the crystalline material. researchgate.net

Different polymorphs of this compound would have distinct crystal lattices and intermolecular interactions, resulting in unique and characteristic absorption spectra in the terahertz region. ucl.ac.uknih.gov This makes TPS a powerful tool for polymorph screening, identification, and quantification. researchgate.net The non-destructive and non-invasive nature of the technique allows for the analysis of intact solid dosage forms. ucl.ac.uk The unique spectral fingerprints provided by TPS can be used to monitor solid-form transformations during manufacturing and storage. researchgate.net

Table 3: Potential Application of TPS in the Analysis of this compound

| Analytical Goal | TPS Capability | Expected Outcome |

|---|---|---|

| Polymorph Identification | High sensitivity to crystal lattice | Distinct spectral peaks for each crystalline form |

| Quantification of Mixtures | Linear relationship between concentration and signal | Determination of the percentage of each polymorph in a mixture |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, reactivity, and spectroscopic properties of molecules.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline (B57606) derivatives, DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to achieve accurate structural parameters. nih.gov This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Conformational analysis further explores the different spatial arrangements (conformers) of a molecule that can arise from rotation around single bonds. While the quinoline ring itself is rigid, the carboxamide substituent at the 2-position can exhibit different orientations. Studies on similar bicyclic and heterocyclic aldehydes and carboxamides show that planar conformers are often the most stable, though non-planar arrangements can exist. rsc.org The relative stability of these conformers is crucial as it can influence the molecule's ability to bind to a receptor. The energy differences between conformers are typically small, allowing for interconversion under physiological conditions. researchgate.net

Table 1: Representative Theoretical Structural Parameters for a Fluoroquinoline Scaffold Note: These are typical values based on DFT calculations of related structures like sparfloxacin (B39565) and may not represent the exact parameters for 6-Fluoroquinoline-2-carboxamide.

| Parameter | Atom Pair/Trio | Typical Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C=O (carboxamide) | ~1.23 Å | |

| C-N (carboxamide) | ~1.36 Å | |

| C-N (quinoline ring) | ~1.32 Å | |

| Bond Angle | C-C-F | ~119° |

| O=C-N | ~123° | |

| C-C=O | ~120° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy for excitation, indicating higher chemical reactivity. researchgate.net Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com This analysis helps predict how this compound might participate in charge-transfer interactions within a biological system. ekb.eg Other quantum chemical descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and the electrophilicity index, further quantify the molecule's reactivity. researchgate.netajchem-a.com

Table 2: Calculated Reactivity Descriptors for a Representative Fluoroquinolone (Sparfloxacin) Source: Data derived from DFT/B3LYP/6-311g calculations on sparfloxacin, a related fluoroquinolone compound. ekb.eg

| Parameter | Symbol | Typical Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.19 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.88 | Electron-accepting ability |

| Energy Gap | ΔE | 4.31 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.15 | Resistance to charge transfer |

| Chemical Softness | S | 0.23 | Ease of charge transfer |

| Electrophilicity Index | ω | 2.89 | Propensity to accept electrons |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions and hydrogen bonding are key. researchgate.netchemrxiv.org

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. For this compound, these areas are expected around the electronegative oxygen, nitrogen, and fluorine atoms. ekb.eg Regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack, usually found around hydrogen atoms. ekb.eg The MEP map thus highlights the sites most likely to engage in non-covalent interactions within a protein's binding pocket. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. ekb.eg

By simulating the UV-Vis spectrum, TD-DFT can predict the maximum absorption wavelengths (λmax), excitation energies (ΔE), and oscillator strengths (f), which correspond to the intensity of the absorption bands. ekb.eg These theoretical calculations, often performed in both gas phase and in solvent to account for environmental effects, can be compared with experimental data to confirm the molecular structure and understand its electronic properties. For instance, studies on the related compound sparfloxacin have used TD-DFT to successfully predict its electronic transitions. ekb.eg

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to model the interaction between a potential drug molecule and its biological target at the atomic level.

The primary goal of molecular docking is to estimate the strength of the ligand-receptor interaction, which is quantified by a docking score or binding affinity, usually expressed in kcal/mol. nih.gov A more negative binding affinity value indicates a stronger and more stable interaction. nih.gov

For compounds based on the 6-fluoroquinoline (B108479) scaffold, docking studies have been performed against various biological targets. For example, 2,4-disubstituted 6-fluoroquinolones have been docked against Plasmodium falciparum translation elongation factor 2 (PfeEF2), a novel antimalarial target. nih.gov These studies revealed stable complexes with binding affinities ranging from -8.200 to -10.700 kcal/mol, suggesting potent inhibitory activity. nih.gov Similarly, other fluoroquinolone derivatives have been docked against bacterial DNA gyrase, a well-known target for this class of antibiotics. nih.gov By analyzing the docked pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site, providing critical information for designing more potent and selective inhibitors.

Table 3: Representative Binding Affinities for Fluoroquinoline Derivatives Against Biological Targets Note: These values are from studies on related fluoroquinoline compounds and serve as an illustration of the potential binding capabilities of this chemical class.

| Compound Class | Protein Target | PDB ID | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|---|

| 2,4-disubstituted 6-fluoroquinolines | PfeEF2 (modeled) | N/A | -8.2 to -10.7 | nih.gov |

| Fluoroquinolone derivatives | Topoisomerase II DNA gyrase | 2XCT | Not specified (good activity) | nih.gov |

| Thiopyrano[2,3-b]quinolines | CB1a (anticancer peptide) | 2IGR | -5.3 to -6.1 | nih.gov |

Identification of Key Interacting Residues and Binding Pockets

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of their target proteins. For instance, in the context of Pim-1 kinase, a serine/threonine kinase implicated in various cancers, derivatives of this compound have been shown to form crucial hydrogen bonds with key residues in the ATP-binding pocket. These interactions often involve the hinge region of the kinase, a flexible loop that connects the N- and C-lobes and is critical for catalytic activity. Specific amino acid residues that have been identified as forming important interactions include those in the hinge region, as well as residues in the solvent-accessible region and the hydrophobic pocket. The quinoline scaffold typically orients itself to form hydrogen bonds with the backbone of the hinge region, while the carboxamide group can engage in additional hydrogen bonding or electrostatic interactions.

Mechanistic Insights from Docking Simulations

Docking simulations have not only identified key binding interactions but have also provided mechanistic insights into the inhibition of target proteins by this compound analogs. The simulations reveal how these compounds can act as competitive inhibitors, occupying the ATP-binding site and preventing the natural substrate from binding. The orientation and conformation of the inhibitor within the active site are critical for its inhibitory activity. For example, the planarity of the quinoline ring system and the rotational flexibility of the carboxamide group allow the molecule to adopt a conformation that maximizes favorable interactions with the protein. These simulations can also predict the impact of substitutions on the quinoline ring, guiding the synthesis of analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to develop predictive models for the biological activity of this compound derivatives. These models establish a mathematical relationship between the chemical structures of a series of compounds and their observed biological activities. By analyzing a dataset of compounds with known activities, QSAR models can be generated to predict the activity of novel, unsynthesized compounds. These models are valuable tools in drug discovery, as they can prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources.

Identification of Molecular Descriptors Correlating with Activity

A key aspect of QSAR modeling is the identification of molecular descriptors that correlate with the biological activity of the compounds. These descriptors are numerical values that represent various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. For quinoline derivatives, important descriptors often include those related to the electronic properties of the quinoline ring system, the size and shape of the molecule, and its lipophilicity. By understanding which molecular properties are most influential for activity, chemists can design new compounds with optimized characteristics.

Homology Modeling for Novel Target Protein Structure Prediction

In cases where the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to generate a predicted structure. This computational technique relies on the known structure of a homologous protein (a protein with a similar amino acid sequence) as a template. For novel targets of this compound derivatives, homology modeling can provide a structural framework for understanding drug-target interactions. The resulting model can then be used for molecular docking studies to predict the binding mode of the inhibitors and to guide the design of new compounds with improved affinity and selectivity.

Mechanistic Research on Biological Target Interactions

DNA Gyrase Inhibition Mechanisms by Fluoroquinolones

Fluoroquinolones are a class of antibiotics that uniquely and directly inhibit the synthesis of bacterial DNA. nih.gov Their primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govoup.com DNA gyrase, also known as topoisomerase II, is composed of two A and two B subunits (GyrA and GyrB) and is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription. youtube.comaujmsr.com

The mechanism of action of fluoroquinolones involves their binding to the complex formed between DNA gyrase and DNA, rather than to the enzyme alone. youtube.com This binding stabilizes the enzyme-DNA complex, which in turn blocks the DNA replication fork and leads to lethal double-strand breaks in the bacterial DNA. nih.govyoutube.com Specifically, quinolones inhibit the re-ligation step of the DNA cleavage and resealing process catalyzed by gyrase. nih.gov This stabilization of the gyrase-DNA cleavage complex essentially poisons the enzyme. nih.gov

In many Gram-negative bacteria, DNA gyrase is considered the primary target of fluoroquinolones. oup.comyoutube.com The potency of different fluoroquinolones is partly dependent on their affinity for DNA gyrase. youtube.com For instance, in Escherichia coli, DNA gyrase is the more susceptible target compared to topoisomerase IV. oup.com

It has been observed that quinolone interactions with DNA gyrase lead to a more rapid inhibition of DNA replication compared to their interactions with topoisomerase IV. nih.gov This could be due to the proximity of gyrase to the DNA replication complex, as it is positioned ahead of it. nih.gov

| Target Enzyme | Subunits | Primary Function | Interaction with Fluoroquinolones | Effect of Inhibition |

|---|---|---|---|---|

| DNA Gyrase (Topoisomerase II) | GyrA2GyrB2 | Introduces negative supercoils into DNA, removes positive supercoils. youtube.comaujmsr.com | Binds to the DNA-gyrase complex, stabilizing it. youtube.comnih.gov | Blocks replication fork, leads to double-strand DNA breaks. nih.govyoutube.com |

Topoisomerase IV Interference Pathways and Bacterial Specificity

Topoisomerase IV is the second key target of fluoroquinolones and is structurally related to DNA gyrase. youtube.com It is a heterotetramer composed of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively. nih.govoup.com The primary role of topoisomerase IV is in the terminal stages of DNA replication, specifically in the decatenation or separation of interlinked daughter chromosomes, allowing them to segregate into daughter cells. oup.comyoutube.com

Fluoroquinolones inhibit topoisomerase IV by stabilizing the DNA-topoisomerase IV complex, which blocks the decatenation process. oup.com This disruption of chromosome segregation ultimately leads to bacterial cell death. youtube.com

A crucial aspect of fluoroquinolone action is its bacterial specificity, which is often determined by the differential activity against DNA gyrase and topoisomerase IV. oup.com While DNA gyrase is typically the primary target in Gram-negative bacteria, topoisomerase IV is often the more susceptible target in many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. oup.comyoutube.com For example, in S. aureus, the concentration of fluoroquinolones required to inhibit topoisomerase IV is significantly lower than that needed to inhibit DNA gyrase. oup.com

This differential targeting has implications for the development of resistance. nih.gov In bacteria where one enzyme is significantly more susceptible, a single mutation in the gene encoding that primary target can lead to a substantial increase in resistance. nih.gov High-level resistance often requires mutations in both target enzymes. nih.gov

| Bacterial Type | Primary Fluoroquinolone Target | Secondary Target | Example |

|---|---|---|---|

| Gram-negative | DNA Gyrase. oup.comyoutube.com | Topoisomerase IV. oup.com | Escherichia coli. oup.com |

| Gram-positive | Topoisomerase IV. oup.comyoutube.com | DNA Gyrase. youtube.com | Staphylococcus aureus. oup.com |

Interactions with Human Topoisomerase II Enzymes (e.g., Topoisomerase II Beta)

While fluoroquinolones are designed to target bacterial topoisomerases, there is interest in their potential interaction with human topoisomerase II enzymes (α and β) due to observed adverse effects in patients. nih.gov Human topoisomerase II enzymes are functionally similar to their bacterial counterparts, regulating DNA topology to facilitate processes like replication and transcription. nih.gov

Studies have investigated whether fluoroquinolones can inhibit human topoisomerase II. nih.govacs.org Research indicates that at high concentrations, significantly exceeding those typically found in patient plasma, some fluoroquinolones can inhibit the DNA relaxation activity of human topoisomerase IIα and IIβ. nih.govacs.org For instance, ciprofloxacin (B1669076) and gemifloxacin (B1671427) have shown inhibitory effects at concentrations around 200–300 μM. nih.govacs.org

However, these same studies have shown that clinically relevant concentrations of these drugs are unlikely to significantly disrupt topoisomerase II activity in most patients. nih.govacs.org Furthermore, unlike some anticancer drugs that poison human topoisomerase II by stabilizing DNA cleavage complexes, the fluoroquinolones studied did not appear to significantly increase DNA cleavage by either human topoisomerase IIα or IIβ. nih.gov Some research suggests that certain photochemically genotoxic fluoroquinolones can inhibit human topoisomerase IIα upon UVA irradiation, possibly through an increased affinity of the drug to the DNA:topoisomerase complex. nih.gov

Translation Elongation Factor 2 (eEF2) Binding and Translational Inhibition

Recent research has identified a novel mechanism of action for certain quinoline (B57606) derivatives, including those with a carboxamide moiety, that involves the inhibition of protein synthesis. acs.org Specifically, these compounds have been found to target eukaryotic translation elongation factor 2 (eEF2). acs.org

eEF2 is a crucial protein in the elongation phase of translation, the process of protein synthesis. cellapplications.comnih.gov It facilitates the GTP-dependent translocation of the ribosome along the messenger RNA (mRNA) template, moving the peptidyl-tRNA from the A-site to the P-site. cellapplications.comnih.gov This movement is essential for the addition of subsequent amino acids to the growing polypeptide chain. cellapplications.com Inhibition of eEF2 effectively halts this process, leading to a cessation of protein synthesis and ultimately cell death. nih.gov

A series of quinoline-4-carboxamides were identified through phenotypic screening and optimized for their antiplasmodial activity. acs.org The lead compound from this series demonstrated potent activity by inhibiting the Plasmodium falciparum elongation factor 2 (PfEF2). acs.org This discovery highlights a mechanism of action distinct from the well-established DNA gyrase and topoisomerase IV inhibition, suggesting that quinoline-based compounds can be engineered to target different essential cellular processes.

Modulatory Effects on Protein Kinases and Other Molecular Targets

While the primary mechanisms of action for many fluoroquinolones are well-defined, research into novel analogs, including those with a 6-fluoroquinoline-2-carboxamide scaffold, is exploring a wider range of molecular targets. One area of investigation is the modulatory effect of these compounds on protein kinases.

Protein kinases are a large family of enzymes that play critical roles in cell signaling, growth, and differentiation by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is often implicated in diseases such as cancer. The initial discovery of a quinoline-4-carboxamide series with antimalarial activity originated from a phenotypic screen of a protein kinase library, suggesting a potential interaction with these enzymes. acs.org

Furthermore, eEF2, a target discussed previously, is itself regulated by a protein kinase known as eEF2 kinase (eEF2K). cellapplications.com eEF2K phosphorylates eEF2, leading to its inactivation. cellapplications.com This indicates a potential for indirect modulation of protein synthesis through compounds that affect eEF2K activity.

Disruption of Tubulin Assembly Mechanisms

Another avenue of research for carboxamide-containing compounds, including those with heterocyclic scaffolds similar to quinolines, is their potential to interfere with microtubule dynamics by targeting tubulin. mdpi.comnih.gov Microtubules are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov

Certain novel pyrrole-based carboxamides have been identified as microtubule-targeting agents. mdpi.comnih.gov These compounds have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. mdpi.comnih.gov This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death). mdpi.comnih.gov

While this research was not conducted specifically on this compound, it demonstrates the potential for carboxamide derivatives to act as potent inhibitors of tubulin assembly, a mechanism of action highly relevant in the context of anticancer drug development.

Proposed Molecular Mechanisms of Action (MOA) for Novel this compound Analogs

The exploration of novel this compound analogs has revealed diverse potential molecular mechanisms of action beyond the classical inhibition of bacterial topoisomerases.

One notable example is a 6-fluoroquinoline (B108479) derivative, NSC 368390, which was found to exert its anticancer effects by inhibiting de novo pyrimidine (B1678525) nucleotide biosynthesis. nih.gov This compound acts as a potent inhibitor of dihydroorotate (B8406146) dehydrogenase, the fourth enzyme in this essential pathway. nih.gov By blocking this step, the compound depletes the cell of critical precursors for RNA and DNA synthesis, leading to cell death. nih.gov

Another proposed mechanism for certain quinoline-4-carboxamide derivatives is the inhibition of translation elongation factor 2 (PfEF2), as discussed in section 6.4, which represents a novel antimalarial strategy. acs.org

Furthermore, the structural similarities of some quinoline derivatives to known inhibitors of other enzymes suggest a broader range of potential targets. For instance, the ability of certain carboxamides to disrupt tubulin polymerization points to another possible MOA for novel analogs. mdpi.comnih.gov The development of new analogs will likely continue to uncover a variety of molecular interactions and therapeutic possibilities.

Chemo-proteomic Approaches for Target Identification and Validation

Chemo-proteomic strategies are instrumental in the comprehensive identification and validation of biological targets for small molecule inhibitors, providing a broad view of a compound's interactions within the complex cellular proteome. For derivatives of this compound, particularly the potent BRCA2-RAD51 interaction inhibitor CAM833, chemo-proteomic approaches have been pivotal in validating its target specificity and elucidating its mechanism of action.

Initial target identification for CAM833 was achieved through a structure-guided design process, which was subsequently validated by biochemical and cellular assays. brunel.ac.uk To further investigate the selectivity of CAM833 and identify any potential off-targets, a broad chemo-proteomic screening was conducted. nih.govtocris.com This is a critical step in the development of a chemical probe to ensure that the observed biological effects are a direct consequence of modulating the intended target.

A comprehensive off-target screening of CAM833 was performed using the Cerep ExpresSPanel, a widely used platform for safety and pharmacology profiling. tocris.com In this analysis, CAM833 was tested at a concentration of 10 μM against a diverse panel of receptors, transporters, ion channels, and enzymes. nih.govtocris.com The results of this extensive screening revealed that CAM833 has a favorable selectivity profile, with no significant off-target interactions identified at this concentration. nih.govtocris.com This lack of significant binding to other proteins underscores the specificity of CAM833 for the RAD51 protein.

The primary mechanism of action for CAM833, a compound featuring the this compound scaffold, is the orthosteric inhibition of the protein-protein interaction between BRCA2 and RAD51. brunel.ac.uk It achieves this by binding to RAD51 at the same site as the BRC repeats of BRCA2, with the quinoline group of CAM833 occupying a critical phenylalanine-binding pocket on the surface of RAD51. brunel.ac.uk This targeted interaction disrupts the normal process of homologous recombination, a key DNA repair pathway. brunel.ac.uk

In cellular contexts, this specific inhibition leads to a dose-dependent reduction in the formation of RAD51 foci at sites of DNA damage, which in turn increases cellular sensitivity to DNA-damaging agents like ionizing radiation and PARP1 inhibitors. researchgate.netmedchemexpress.com The detailed findings from these chemo-proteomic and mechanistic studies validate the targeted nature of this compound derivatives like CAM833, confirming their utility as specific chemical probes for studying the BRCA2-RAD51 pathway.

Below is a summary of the key findings from the research on CAM833:

| Parameter | Finding | Reference |

| Primary Target | RAD51 | brunel.ac.uk |

| Mechanism | Orthosteric inhibitor of BRCA2-RAD51 interaction | brunel.ac.uk |

| Binding Affinity (Kd) | 366 nM | brunel.ac.uk |

| Cellular Effect | Diminishes formation of damage-induced RAD51 nuclear foci | brunel.ac.uk |

| Off-Target Screening | No significant off-target interactions at 10 μM in Cerep ExpresSPanel | nih.govtocris.com |

Solid State Forms and Their Research Implications

Polymorphism of 6-Fluoroquinoline-2-carboxamide and its Derivatives

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties.

The identification and characterization of different polymorphic forms of this compound would involve a combination of analytical techniques. Each polymorph, having a unique crystal lattice, will produce a distinct powder X-ray diffraction (PXRD) pattern. Other thermoanalytical methods such as differential scanning calorimetry (DSC) can be used to identify different melting points and enthalpies of fusion associated with each polymorph. Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can also differentiate polymorphs by detecting variations in vibrational modes resulting from different molecular conformations and intermolecular interactions within the crystal lattice.

Illustrative Data for Hypothetical Polymorphs of this compound

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Key PXRD Peaks (2θ) |

|---|---|---|---|

| Form I | 185 ± 2 | 95 ± 5 | 8.2, 12.5, 16.8, 24.7 |

| Form II | 178 ± 2 | 80 ± 5 | 9.1, 14.3, 18.2, 25.9 |

The crystallization of a specific polymorphic form of this compound can be influenced by a variety of factors. The choice of solvent is a critical parameter, as different solvents can lead to the formation of different polymorphs due to varying solute-solvent interactions. Other key factors include the rate of cooling, the level of supersaturation, temperature, and the presence of impurities. For instance, rapid cooling from a melt or a solution often yields a metastable polymorph, whereas slower processes may favor the thermodynamically most stable form. The pH of the crystallization medium can also play a crucial role, particularly for a molecule with ionizable groups.

Hydrates and Solvates: Formation, Stability, and Characterization

Hydrates and solvates are crystalline forms of a compound that incorporate water or solvent molecules, respectively, into their crystal lattice. The formation of these forms is a common phenomenon for pharmaceutical compounds.

The formation of a hydrate (B1144303) or solvate of this compound would depend on the solvent system used for crystallization and the ambient humidity. These forms can be characterized by techniques such as thermogravimetric analysis (TGA), which can determine the amount of solvent or water in the crystal lattice by measuring weight loss upon heating. Karl Fischer titration is another method specifically used to quantify water content in hydrates. The stability of hydrates is particularly sensitive to temperature and relative humidity. A hydrate may convert to an anhydrous form upon heating or under low humidity conditions, and an anhydrous form may convert to a hydrate at high humidity.

Co-crystals and Salt Forms: Rational Design and Analysis